1-(2-Ethylhexyl)piperidine-2,6-dione
Description
Structure
3D Structure
Properties
CAS No. |
87340-23-6 |
|---|---|
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-(2-ethylhexyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H23NO2/c1-3-5-7-11(4-2)10-14-12(15)8-6-9-13(14)16/h11H,3-10H2,1-2H3 |
InChI Key |
PPZVDISVQZKPQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=O)CCCC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Studies for 1 2 Ethylhexyl Piperidine 2,6 Dione
Historical and Contemporary Approaches to N-Glutarimide Synthesis
The piperidine-2,6-dione scaffold is a fundamental building block in medicinal chemistry. nih.gov Its synthesis and subsequent functionalization have evolved significantly over time, moving from classical, high-temperature methods to more efficient and sustainable modern techniques.
The foundational method for constructing the piperidine-2,6-dione ring system is the condensation reaction between glutaric acid or its derivatives and an amine. A widely used and straightforward approach involves the reaction of glutaric anhydride (B1165640) with a primary amine. researchgate.net This reaction is typically performed by heating the two reactants, often in a high-boiling solvent like toluene (B28343), to drive the dehydration and subsequent cyclization (imidization). researchgate.net The process involves an initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a glutaramic acid intermediate, which then cyclizes upon heating to form the imide ring.
Another classical strategy, particularly for substituted piperidones, is the Dieckmann condensation. dtic.mil This intramolecular reaction of a diester in the presence of a strong base forms a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. While more commonly applied to the synthesis of piperidones, variations of this cyclization chemistry have contributed to the broader landscape of piperidine (B6355638) derivative synthesis.
The introduction of an alkyl substituent onto the nitrogen atom of the glutarimide (B196013) ring is a key step in generating diverse derivatives. Traditional methods for this N-alkylation typically involve the reaction of the pre-formed piperidine-2,6-dione with an alkyl halide in the presence of a base. nih.govbeilstein-journals.org These reactions are often conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone (B3395972) and frequently require elevated temperatures for several hours to achieve completion. nih.govbeilstein-journals.org
Contemporary organic synthesis has driven the development of more environmentally benign and efficient N-alkylation protocols. One significant advancement is the use of mechanochemistry, where reactions are carried out in a ball mill under solvent-free or liquid-assisted grinding (LAG) conditions. nih.govbeilstein-journals.orgnih.gov This technique has proven effective for the N-alkylation of various imides, offering high yields, reduced reaction times, and minimal solvent waste. nih.govbeilstein-journals.org Another modern approach is the "borrowing hydrogen" methodology, which often employs transition metal catalysts, such as those based on palladium or iridium, to facilitate the N-alkylation of amines and amides using alcohols as the alkylating agents. rsc.orgresearchgate.netchemrxiv.org This process is highly atom-economical, generating water as the only byproduct. rsc.orgresearchgate.net
Development and Optimization of Synthetic Pathways for 1-(2-Ethylhexyl)piperidine-2,6-dione
The synthesis of the specific target compound, this compound, can be efficiently achieved through the direct N-alkylation of the parent piperidine-2,6-dione ring. This approach is generally preferred for its simplicity and modularity.
The most direct route to this compound involves a nucleophilic substitution reaction where the deprotonated piperidine-2,6-dione acts as a nucleophile, attacking a suitable 2-ethylhexyl electrophile.
The choice of alkylating agent and reaction conditions is critical for optimizing the yield and purity of the final product.
Alkylating Agents: The most common alkylating agents for this transformation are 2-ethylhexyl halides, such as 2-ethylhexyl bromide or 2-ethylhexyl iodide. Alkyl iodides are generally more reactive than bromides but are also more expensive. 2-Ethylhexyl tosylate could also be employed as an effective electrophile.
Reaction Conditions: The selection of base, solvent, and temperature significantly impacts the reaction's outcome. A non-nucleophilic base is required to deprotonate the N-H of the glutarimide ring without competing in the alkylation reaction. Potassium carbonate (K₂CO₃) is a commonly used, cost-effective base for such reactions. nih.govbeilstein-journals.org Stronger bases like sodium hydride (NaH) can also be effective, particularly for less reactive systems. nih.gov Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.
The following interactive table summarizes typical conditions for the direct N-alkylation of piperidine-2,6-dione with a 2-ethylhexyl halide, based on general procedures for imide alkylation.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Putative Yield |
| 1 | 2-Ethylhexyl bromide | K₂CO₃ | DMF | 80-100 | Good to Excellent |
| 2 | 2-Ethylhexyl bromide | K₂CO₃ | Acetone | Reflux | Moderate to Good |
| 3 | 2-Ethylhexyl iodide | K₂CO₃ | Acetonitrile | Reflux | Excellent |
| 4 | 2-Ethylhexyl bromide | NaH | THF | Room Temp - 50 | Good to Excellent |
Note: Yields are estimations based on analogous reactions reported in the literature and would require empirical optimization for this specific transformation.
To enhance reaction efficiency and align with green chemistry principles, various catalytic systems can be employed.
Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., toluene/water), a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can be used. The catalyst transports the deprotonated imide from the aqueous phase (containing a base like NaOH) to the organic phase to react with the 2-ethylhexyl halide. This method can avoid the need for expensive, anhydrous polar aprotic solvents.
Palladium-Catalyzed Alkylation: Advanced catalytic systems, particularly those involving palladium, enable the use of less reactive alkylating agents like alcohols. chemrxiv.org In a hypothetical borrowing hydrogen reaction, piperidine-2,6-dione could be reacted with 2-ethylhexanol in the presence of a palladium catalyst. The catalyst would transiently oxidize the alcohol to an aldehyde, which then undergoes condensation with the imide, followed by reduction of the resulting intermediate by the catalyst, regenerating the catalyst and releasing water.
Mechanochemical Synthesis: A solvent-free approach using a ball mill represents a modern, sustainable method. nih.govbeilstein-journals.org Piperidine-2,6-dione, 2-ethylhexyl bromide, and a solid base like potassium carbonate would be milled together. nih.govbeilstein-journals.org This technique often leads to high yields in short reaction times with a significantly improved environmental profile. beilstein-journals.orgnih.gov
The following table outlines potential catalytic approaches for the synthesis.
| Method | Alkylating Agent | Catalyst System | Solvent | Key Advantages |
| Phase-Transfer | 2-Ethylhexyl bromide | Tetrabutylammonium bromide | Biphasic (e.g., Toluene/H₂O) | Avoids anhydrous polar solvents; mild conditions. |
| Borrowing Hydrogen | 2-Ethylhexyl alcohol | Palladium complex (e.g., Pd/C with a ligand) | Toluene or Dioxane | High atom economy; uses alcohols directly; water is the only byproduct. rsc.org |
| Mechanochemistry | 2-Ethylhexyl bromide | None (mechanical energy) | Solvent-free or LAG | Environmentally friendly; rapid reaction times; high yields. nih.govbeilstein-journals.org |
These advanced methodologies provide efficient and sustainable alternatives to classical synthetic protocols for the preparation of this compound.
Cyclocondensation Approaches Utilizing 2-Ethylhexylamine (B116587) Precursors
Cyclocondensation reactions represent a primary and direct strategy for the synthesis of the this compound core structure. These methods involve the formation of the heterocyclic ring by combining 2-ethylhexylamine with a suitable five-carbon dicarbonyl precursor.
Synthesis via Glutaric Acid/Anhydride Derivatives
The most conventional and widely employed method for synthesizing N-substituted glutarimides, including this compound, is the condensation of a primary amine with glutaric acid or its more reactive derivative, glutaric anhydride. researchgate.net This reaction is a two-step process that is often performed as a one-pot synthesis.
Reaction Pathway:
Amidation: The primary amine, 2-ethylhexylamine, acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of glutaric anhydride. This results in the opening of the anhydride ring to form an acyclic intermediate, N-(2-Ethylhexyl)glutaramic acid. This step is typically fast and occurs at room temperature.
Cyclization (Imidation): The intermediate amide-acid undergoes an intramolecular condensation upon heating. The carboxylic acid group is attacked by the amide nitrogen, and a molecule of water is eliminated to form the stable six-membered piperidine-2,6-dione ring. This cyclization step usually requires elevated temperatures, often achieved by refluxing in a suitable solvent like toluene. researchgate.net
Table 1: Typical Reaction Parameters for Glutaric Anhydride Condensation
| Parameter | Condition | Rationale |
| Amine | 2-Ethylhexylamine | Precursor for the N-substituent |
| Acyl Source | Glutaric Anhydride | More reactive than glutaric acid |
| Solvent | Toluene, Xylene | Aprotic, allows for azeotropic removal of water |
| Temperature | Reflux (110-140 °C) | To drive the dehydration/cyclization step |
| Reaction Time | 2-14 hours | Dependent on substrate and temperature |
Palladium-Catalyzed Cycloaddition Routes for Piperidine-2,6-dione Ring Construction
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex heterocyclic systems under mild conditions. nih.gov While extensively used for the synthesis of various piperidine derivatives through methods like allylic amination and Heck cyclizations, its specific application for the direct cycloaddition-based construction of the piperidine-2,6-dione ring is less documented and represents an area of ongoing research. nih.gov
Theoretically, palladium-catalyzed [4+2] or [3+3] cycloaddition strategies could be envisioned for the synthesis of the dione (B5365651) ring system. nih.gov For instance, a palladium-catalyzed reaction could potentially assemble the ring from smaller, unsaturated precursors. However, the direct application of these methods to generate this compound is not a standard or established route. The development of such a pathway would require the design of suitable precursors that can undergo palladium-mediated C-C or C-N bond formation to yield the desired heterocyclic core.
Green Chemistry Principles in Synthetic Route Design
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. unibo.itboehringer-ingelheim.com The classical glutaric anhydride route can be optimized according to these principles.
Atom Economy: The condensation of 2-ethylhexylamine with glutaric anhydride exhibits excellent atom economy, with water being the only byproduct. The theoretical atom economy is high, approaching the molecular weight of the product divided by the sum of the molecular weights of the reactants.
Use of Safer Solvents: While effective, traditional solvents like toluene pose environmental and health risks. Green chemistry encourages the exploration of safer alternatives. Research into greener syntheses of related compounds has investigated solvents like cyrene or even solvent-free conditions, potentially using microwave irradiation to drive the reaction. umsl.edu
Renewable Feedstocks: A key green objective is the use of starting materials derived from renewable resources. Glutaric acid, the precursor to glutaric anhydride, can be produced via biotechnological routes from feedstocks like L-lysine, offering a sustainable alternative to petroleum-based syntheses. researchgate.net
Table 2: Green Chemistry Analysis of Synthetic Routes
| Green Principle | Conventional Route (Toluene Reflux) | Potential Greener Alternative |
| Solvent | Toluene (Hazardous) | Cyrene (Bio-derived), Solvent-free |
| Energy | Prolonged heating (High consumption) | Microwave irradiation (Reduced time & energy) |
| Feedstocks | Petroleum-based glutaric anhydride | Bio-based glutaric acid/anhydride |
| Catalysis | Typically uncatalyzed (thermal) | Use of a recyclable solid acid catalyst |
Advanced Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanism is crucial for optimizing synthetic protocols. For the formation of this compound from 2-ethylhexylamine and glutaric anhydride, the mechanism follows a well-established nucleophilic acyl substitution pathway. libretexts.org
Reaction Kinetics and Thermodynamic Considerations
The formation of the glutarimide ring is governed by both kinetic and thermodynamic factors.
Reaction Kinetics: The initial ring-opening of glutaric anhydride by 2-ethylhexylamine is a rapid, bimolecular reaction. The rate is dependent on the concentration of both reactants, the nucleophilicity of the amine, and the polarity of the solvent. The subsequent intramolecular cyclization is the rate-determining step, as it involves a higher activation energy associated with the conformational arrangement required for ring closure and the breaking of the C-OH bond. Studies on analogous systems show that the formation of the six-membered glutarimide ring is kinetically favored over other potential side reactions. nih.gov
Elucidation of Intermediates and Transition States
The reaction proceeds through distinct intermediates and transition states. fiveable.me
Intermediates: The principal and isolable intermediate is N-(2-Ethylhexyl)glutaramic acid . This linear amide-acid is formed after the initial nucleophilic attack and ring opening. Its structure contains both an amide and a carboxylic acid functional group. In some procedures, this intermediate can be isolated and purified before being subjected to the final cyclization step. researchgate.net
Transition States: The mechanism involves two key transition states corresponding to the two main steps of the reaction.
First Transition State (Amidation): This occurs during the initial nucleophilic attack of the amine's nitrogen atom on a carbonyl carbon of glutaric anhydride. It is a tetrahedral transition state where the carbonyl carbon is temporarily sp³-hybridized, bearing a negative charge on the oxygen and a positive charge on the nitrogen. This rapidly collapses to the N-(2-Ethylhexyl)glutaramic acid intermediate. stackexchange.com
Second Transition State (Cyclization): The rate-limiting step, cyclization, also proceeds through a tetrahedral transition state. The amide nitrogen attacks the carboxylic acid's carbonyl carbon. This is followed by proton transfer and subsequent elimination of a water molecule to yield the final piperidine-2,6-dione product. The stability of this transition state is influenced by steric factors related to the 2-ethylhexyl group and the conformational flexibility of the carbon chain.
Stereochemical Control in Analogous N-Alkylation Reactions
Achieving stereochemical control during the N-alkylation of cyclic imides like piperidine-2,6-dione is a significant synthetic challenge, particularly when new stereocenters are generated. While direct asymmetric N-alkylation of a prochiral piperidine-2,6-dione is not extensively documented, analogous strategies in related chemical systems provide a robust framework for understanding how such control could be achieved. The primary methodologies for inducing stereoselectivity in these systems are substrate-controlled and auxiliary-controlled reactions.
Substrate-Controlled Diastereoselectivity
In substrate-controlled reactions, the stereochemical outcome is dictated by one or more pre-existing chiral centers within the molecule. For piperidine-based structures, existing substituents on the ring can effectively shield one face of the molecule, directing the approach of an incoming electrophile, such as an alkyl halide, to the less sterically hindered face of the nitrogen atom.
This principle is well-documented in the N-alkylation and N-quaternization of substituted piperidines. umn.eduresearchgate.net The conformation of the piperidine ring and the axial or equatorial orientation of its substituents play a critical role in determining the trajectory of the alkylating agent. For example, in the N-quaternization of 4-substituted piperidines, the incoming alkyl group will preferentially add to establish a specific diastereomer, influenced by the steric bulk of the existing ring substituent. Computational and experimental studies on these reactions have elucidated the transition states, confirming that the formation of the new N-C bond occurs in a way that minimizes steric repulsion with the existing ring architecture. researchgate.net This type of diastereoselective control is fundamental in the synthesis of complex alkaloids and pharmaceutical agents where precise stereochemistry is required. nih.gov
Auxiliary-Controlled Stereoselectivity
An alternative and widely employed strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic group directs the stereochemical course of a reaction before being cleaved to reveal the enantiomerically enriched product. While this approach is most famously applied to C-C bond formations, the underlying principles are highly relevant to controlling the stereochemistry of bonds made to a nitrogen atom within an imide structure.
The most prominent examples are found in the diastereoselective Cα-alkylation of N-acyl imides, such as those derived from Evans' oxazolidinone auxiliaries. researchgate.net In this methodology, a carboxylic acid is first coupled to a chiral oxazolidinone (the auxiliary). The resulting imide creates a rigid, chiral environment around the carbonyl group. Deprotonation at the α-carbon generates a (Z)-enolate, which is chelated to a metal cation (typically lithium) in a conformationally constrained structure. wikipedia.org The bulky substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the enolate, forcing the incoming alkylating agent to approach from the opposite, less hindered side. This process leads to the formation of a new stereocenter at the α-carbon with a high degree of predictability and diastereoselectivity. wikipedia.orgresearchgate.net
The research findings in analogous stereoselective alkylations are summarized in the table below, highlighting the high levels of diastereoselectivity that can be achieved through both substrate and auxiliary control.
Table 1: Research Findings in Analogous Stereoselective Alkylation Reactions
| Reaction Type | Substrate / Auxiliary | Electrophile | Diastereoselectivity (d.r. or d.e.) | Reference |
|---|---|---|---|---|
| Cα-Alkylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Acyl Imide | Benzyl bromide | >99% d.e. | wikipedia.org |
| Cα-Alkylation | (S)-Pseudoephenamine Amide | Ethyl iodide | 98:2 d.r. | nih.gov |
| Cα-Alkylation | (S)-Pseudoephenamine Amide | Isopropyl iodide | ≥99:1 d.r. | nih.gov |
| Cα-Alkylation | Evans' Oxazolidinone Imide | Allylic Halides | High d.e. | researchgate.net |
| N-Quaternization | 1-Methyl-4-phenylpiperidine | Benzyl chloride | Diastereoselective | researchgate.net |
Chemical Transformations and Derivatization Strategies of 1 2 Ethylhexyl Piperidine 2,6 Dione
Functional Group Interconversions on the Piperidine-2,6-dione Core
The piperidine-2,6-dione moiety, also known as a glutarimide (B196013) ring, is a hub of chemical reactivity, presenting multiple sites for functional group interconversions. These transformations can be directed towards the carbonyl centers or the adjacent alpha-carbon atoms, allowing for a diverse range of structural modifications.
Modifications at Carbonyl Centers
The two carbonyl groups of the piperidine-2,6-dione ring are susceptible to nucleophilic attack and reduction. The N-substitution with the 2-ethylhexyl group can influence the reactivity of these carbonyls compared to unsubstituted glutarimide.
Reduction Reactions: The partial or complete reduction of the carbonyl groups can lead to a variety of new heterocyclic structures. For instance, the use of reducing agents like lithium aluminium hydride can reduce the amide carbonyls to the corresponding amines, yielding substituted piperidines. The specific products formed can be controlled by the choice of reducing agent and reaction conditions. rsc.org
Nucleophilic Addition: The carbonyl carbons are electrophilic and can be attacked by a range of nucleophiles. Grignard reagents and organolithium compounds can add to one or both carbonyl groups, leading to the formation of hydroxylated lactams or ring-opened products. The steric hindrance imposed by the 2-ethylhexyl group may direct the nucleophilic attack to the less hindered carbonyl.
Table 1: Representative Modifications at Carbonyl Centers of 1-(2-Ethylhexyl)piperidine-2,6-dione
| Reagent(s) | Expected Product(s) | Reaction Type |
| Lithium Aluminium Hydride (LiAlH₄) | 1-(2-Ethylhexyl)piperidine | Reduction |
| Sodium Borohydride (NaBH₄) | 1-(2-Ethylhexyl)-6-hydroxypiperidin-2-one | Partial Reduction |
| Methylmagnesium Bromide (CH₃MgBr) | 1-(2-Ethylhexyl)-6-hydroxy-6-methylpiperidin-2-one | Nucleophilic Addition |
| Phenylithium (C₆H₅Li) | Ring-opened amino alcohol | Nucleophilic Addition & Ring Opening |
Reactions at Alpha-Positions to Carbonyls
The carbon atoms alpha to the carbonyl groups in the piperidine-2,6-dione ring are acidic and can be deprotonated to form enolates. These enolates are potent nucleophiles and can react with a variety of electrophiles, enabling the introduction of substituents at the 3- and 5-positions of the ring.
Enolate Formation and Alkylation: The use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) can effectively deprotonate the alpha-carbons. libretexts.orgmasterorganicchemistry.com The resulting enolate can then be trapped with alkyl halides to introduce new carbon-carbon bonds. The regioselectivity of this alkylation can be influenced by the reaction conditions.
Halogenation: The alpha-positions can also be halogenated using electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under appropriate conditions. These halogenated derivatives can then serve as precursors for further transformations, such as cross-coupling reactions.
Table 2: Illustrative Reactions at Alpha-Positions of this compound
| Reagent(s) | Expected Product(s) | Reaction Type |
| 1. LDA, THF, -78 °C; 2. CH₃I | 1-(2-Ethylhexyl)-3-methylpiperidine-2,6-dione | Alkylation |
| 1. NaH, DMF; 2. C₆H₅CH₂Br | 1-(2-Ethylhexyl)-3-benzylpiperidine-2,6-dione | Alkylation |
| N-Bromosuccinimide (NBS) | 3-Bromo-1-(2-ethylhexyl)piperidine-2,6-dione | Halogenation |
Regioselective Functionalization of the 2-Ethylhexyl Moiety
The 2-ethylhexyl side chain, being a branched alkane, presents its own set of challenges and opportunities for selective functionalization. The presence of primary, secondary, and tertiary C-H bonds allows for regioselective reactions if appropriate methodologies are employed.
Selective Oxidation and Reduction Reactions
While alkanes are generally inert, selective oxidation can be achieved under specific conditions. The tertiary C-H bond at the branch point of the 2-ethylhexyl group is a potential site for selective oxidation.
Oxidation: Reagents such as potassium permanganate (B83412) or chromium-based oxidants can lead to the formation of alcohols, ketones, or even carboxylic acids upon further oxidation. However, achieving high selectivity can be challenging due to the multiple reactive sites. More modern catalytic systems, potentially involving enzymes or biomimetic catalysts, could offer improved regioselectivity. nih.govyoutube.comodinity.comchegg.com
Halogenation and Cross-Coupling Reactions
Free-Radical Halogenation: The 2-ethylhexyl group can undergo free-radical halogenation with reagents like bromine or chlorine in the presence of UV light or a radical initiator. wikipedia.orgmasterorganicchemistry.comonlineorganicchemistrytutor.combyjus.comlibretexts.org This reaction is often not highly selective, leading to a mixture of halogenated products. However, the tertiary C-H bond is generally more susceptible to radical abstraction, potentially favoring halogenation at the 2-position of the hexyl chain.
Cross-Coupling Reactions: The halogenated derivatives of the 2-ethylhexyl moiety can be utilized in various transition metal-catalyzed cross-coupling reactions. For instance, palladium- or copper-catalyzed reactions like Suzuki, Stille, or Negishi couplings can be employed to form new carbon-carbon bonds with a wide range of organometallic reagents. acs.orgorganic-chemistry.orgrsc.orgsioc-journal.cnrsc.orgacs.orgacs.orglibretexts.orgresearchgate.netoup.com This allows for the introduction of aryl, vinyl, or other alkyl groups onto the side chain.
Table 3: Potential Functionalization of the 2-Ethylhexyl Moiety
| Reaction Type | Reagent(s) | Potential Product(s) |
| Halogenation | Br₂, UV light | 1-(2-(1-Bromoethyl)hexyl)piperidine-2,6-dione and other isomers |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 1-(2-(1-Arylethyl)hexyl)piperidine-2,6-dione |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 1-(2-(1-Alkynylethyl)hexyl)piperidine-2,6-dione |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 1-(2-(1-Aminoethyl)hexyl)piperidine-2,6-dione |
Formation of Complex Molecular Architectures Featuring the this compound Unit
The derivatized forms of this compound can serve as valuable building blocks for the construction of more complex molecular architectures, including polymers and macrocycles.
The introduction of functional groups on either the piperidine-2,6-dione core or the 2-ethylhexyl side chain provides handles for polymerization or macrocyclization reactions. For instance, a di-functionalized derivative could be used as a monomer in step-growth polymerization to create novel polyamides or polyesters. biosynce.comresearchcommons.org
Furthermore, by introducing two reactive functional groups at appropriate positions within the molecule, intramolecular cyclization can lead to the formation of macrocyclic structures. nih.govmdpi.combeilstein-journals.org The 2-ethylhexyl group can act as a flexible linker in such macrocycles, influencing their conformational properties. The synthesis of such complex molecules is of interest in areas such as drug discovery and materials science, where the three-dimensional architecture of a molecule plays a crucial role in its function. The glutarimide moiety itself is found in a number of natural product macrocycles. nih.gov
Covalent Integration into Polymeric Systems
The covalent integration of this compound into polymeric systems represents a theoretical avenue for the development of novel materials with tailored properties. While specific research on the polymerization of this compound is not extensively documented, its structure offers several hypothetical pathways for incorporation into polymer chains. These strategies primarily revolve around the introduction of a polymerizable group onto the molecule, either on the 2-ethylhexyl side chain or the piperidine-2,6-dione ring itself.
One plausible approach involves the functionalization of the alkyl chain. For instance, hydroxylation of the terminal methyl group could yield a primary alcohol. This alcohol could then be esterified with a polymerizable moiety such as an acrylate (B77674) or methacrylate (B99206) group. The resulting monomer could subsequently be copolymerized with other vinyl monomers to afford a polymer with pendant this compound units.
Alternatively, modifications to the piperidine-2,6-dione ring could be envisioned. While the ring is relatively stable, reactions at the alpha-positions to the carbonyl groups (C3 and C5) might be possible under specific conditions, allowing for the attachment of a polymerizable handle. However, such reactions would need to overcome potential steric hindrance from the bulky 2-ethylhexyl group.
The properties of the resulting polymers would be influenced by the nature of the polymer backbone and the concentration of the incorporated this compound monomer. The long, branched alkyl chain would be expected to impart flexibility and increase the free volume of the polymer, potentially lowering its glass transition temperature.
Table 1: Theoretical Strategies for Covalent Integration into Polymeric Systems
| Strategy | Description | Potential Polymerization Method | Expected Impact on Polymer Properties |
| Side-Chain Functionalization | Introduction of a polymerizable group (e.g., acrylate, methacrylate) onto the 2-ethylhexyl chain. | Free-radical polymerization, Controlled radical polymerization (e.g., ATRP, RAFT). | Increased flexibility, lower glass transition temperature, potential for modified solubility. |
| Ring Functionalization | Attachment of a polymerizable moiety to the piperidine-2,6-dione ring. | Dependent on the introduced functional group. | Potential for creating more rigid polymer structures, introduction of specific interaction sites. |
Development of Conjugates and Hybrid Compounds
The synthesis of conjugates and hybrid compounds of this compound with other molecules is a theoretical exercise in molecular design, as specific examples are not readily found in the literature. The creation of such entities would necessitate the introduction of a reactive functional group that can serve as a point of attachment for another molecular fragment.
Similar to the strategies for polymer integration, functionalization of the 2-ethylhexyl chain provides a logical starting point. For example, the introduction of a terminal azide (B81097) or alkyne group would enable the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the molecule to a wide array of other compounds bearing a complementary functional group. This approach offers high efficiency and selectivity.
Another possibility involves the formation of an amide or ester linkage. If a carboxylic acid or alcohol functionality were introduced onto the 2-ethylhexyl chain, it could be coupled with amines or carboxylic acids of other molecules, respectively, using standard coupling reagents.
The purpose of creating such conjugates would be to combine the physicochemical properties of this compound with the biological or material properties of another molecule. For instance, conjugation to a fluorescent dye could enable its use as a molecular probe, while attachment to a bioactive molecule could modulate its solubility or transport properties.
Table 2: Hypothetical Strategies for the Development of Conjugates
| Conjugation Strategy | Required Functionalization | Linking Chemistry | Potential Applications |
| Click Chemistry | Introduction of a terminal azide or alkyne on the 2-ethylhexyl chain. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). | Development of molecular probes, targeted delivery systems. |
| Amide/Ester Linkage | Introduction of a terminal carboxylic acid or alcohol on the 2-ethylhexyl chain. | Carbodiimide-mediated coupling, esterification. | Synthesis of hybrid molecules with combined functionalities. |
Studies on the Chemical Stability and Degradation Pathways
While specific experimental studies on the chemical stability and degradation of this compound are lacking, its susceptibility to degradation can be inferred from the chemical nature of the cyclic imide functional group. Cyclic imides are generally more stable than their linear amide counterparts but can undergo hydrolysis under both acidic and basic conditions.
Under acidic conditions, the carbonyl oxygen atoms can be protonated, rendering the carbonyl carbons more electrophilic and susceptible to nucleophilic attack by water. This would lead to the opening of the piperidine-2,6-dione ring to form N-(2-ethylhexyl)glutamic acid. The rate of this hydrolysis would be dependent on the acid concentration and temperature.
In basic conditions, hydroxide (B78521) ions can directly attack the carbonyl carbons, leading to the formation of a tetrahedral intermediate which then collapses to open the ring, ultimately yielding the salt of N-(2-ethylhexyl)glutamic acid after an acidic workup. The presence of the bulky 2-ethylhexyl group might offer some steric protection to the carbonyl groups, potentially slowing the rate of hydrolysis compared to less substituted N-alkyl piperidine-2,6-diones.
Thermal degradation would likely involve more complex pathways, potentially including fragmentation of the 2-ethylhexyl chain or rearrangement of the piperidine-2,6-dione ring at elevated temperatures. The exact degradation products would depend on the specific conditions, such as the presence of oxygen or other reactive species.
Table 3: Predicted Degradation Pathways and Influencing Factors
| Condition | Predicted Pathway | Key Influencing Factors | Potential Degradation Product |
| Acidic Hydrolysis | Ring opening via nucleophilic attack of water on the protonated carbonyl groups. | pH, temperature, acid concentration. | N-(2-ethylhexyl)glutamic acid. |
| Basic Hydrolysis | Ring opening via nucleophilic attack of hydroxide ions on the carbonyl groups. | pH, temperature, base concentration. | Salt of N-(2-ethylhexyl)glutamic acid. |
| Thermal Degradation | Fragmentation and rearrangement reactions. | Temperature, atmosphere (presence of oxygen). | Complex mixture of smaller molecules. |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For 1-(2-Ethylhexyl)piperidine-2,6-dione, the ¹H NMR spectrum would display signals corresponding to the protons on the piperidine (B6355638) ring and the ethylhexyl chain. The piperidine ring protons alpha to the carbonyl groups (at C3 and C5) would appear as multiplets, likely in the range of δ 2.5-2.8 ppm. The proton at C4 would resonate as a multiplet around δ 1.9-2.2 ppm. The protons of the 2-ethylhexyl group would show a complex pattern due to diastereotopicity, with the N-CH₂ protons appearing as two distinct signals or a complex multiplet. The methine (CH) proton of the ethylhexyl group would be found further downfield, while the various methylene (B1212753) (CH₂) and methyl (CH₃) groups would resonate in the upfield region (δ 0.8-1.6 ppm).
The ¹³C NMR spectrum would be expected to show distinct signals for each carbon atom. The two carbonyl carbons (C2 and C6) of the piperidine-2,6-dione ring would be the most deshielded, appearing in the δ 170-175 ppm region. The methylene carbons of the ring (C3, C4, C5) would resonate between δ 20-40 ppm. The carbons of the 2-ethylhexyl chain would appear in the δ 10-60 ppm range, with the carbon attached to the nitrogen (N-CH₂) being the most downfield of this group.
Two-Dimensional NMR Techniques for Complete Spectral AssignmentTo definitively assign each ¹H and ¹³C signal, a suite of two-dimensional (2D) NMR experiments would be employed.derpharmachemica.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would be used to trace the connectivity within the piperidine ring (H3-H4-H5) and along the 2-ethylhexyl chain, confirming the sequence of methylene and methine groups. derpharmachemica.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), whose chemical shifts are more easily distinguished.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons (like the carbonyls) and for connecting the 2-ethylhexyl substituent to the piperidine ring via correlations from the N-CH₂ protons to the C2 and C6 carbonyl carbons.
Dynamic NMR for Conformational AnalysisThe piperidine-2,6-dione ring is not planar and can exist in various conformations, such as chair, boat, or twist-boat forms.nih.govDynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful tool for studying these conformational dynamics.rsc.org
At room temperature, the interconversion between different ring conformations might be fast on the NMR timescale, resulting in averaged, sharp signals. rsc.org However, by lowering the temperature, this exchange can be slowed. If the energy barrier to interconversion is high enough, the spectrum may decoalesce, showing separate signals for protons in different environments (e.g., axial vs. equatorial) in the frozen conformation. rsc.org This would provide critical information about the preferred conformation of the piperidine ring and the energy barriers associated with its flexibility. The bulky 2-ethylhexyl group would likely influence this conformational preference.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies
Identification of Characteristic Functional Group FrequenciesThe key functional groups in this compound would produce characteristic absorption bands in the FTIR spectrum and scattering peaks in the Raman spectrum.
C=O (Carbonyl) Stretching: The most prominent feature would be the strong, sharp absorption bands from the two imide carbonyl groups. Due to symmetric and asymmetric stretching modes, two distinct bands are expected in the region of 1700-1780 cm⁻¹. These vibrations are typically strong in the FTIR spectrum.
C-N (Amide) Stretching: The stretching vibration of the C-N bond within the imide system would appear in the 1200-1350 cm⁻¹ region.
C-H (Alkyl) Stretching: The numerous C-H bonds of the 2-ethylhexyl group and the piperidine ring would give rise to strong absorptions in the 2850-3000 cm⁻¹ region.
C-H Bending: Bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups would be visible in the 1350-1470 cm⁻¹ range.
Expected Vibrational Frequencies
| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Expected FTIR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C=O (Imide) | Asymmetric Stretch | ~1750-1780 | Strong | Medium-Weak |
| C=O (Imide) | Symmetric Stretch | ~1700-1730 | Strong | Medium-Weak |
| C-H (Alkyl) | Stretching | 2850-3000 | Strong | Strong |
| C-H (Alkyl) | Bending | 1350-1470 | Medium | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. lcms.cz
For this compound, the molecular formula is C₁₄H₂₅NO₂. The exact monoisotopic mass can be calculated as follows:
(14 x 12.000000) for Carbon
(25 x 1.007825) for Hydrogen
(1 x 14.003074) for Nitrogen
(2 x 15.994915) for Oxygen
Calculated Monoisotopic Mass: 239.18853 Da
An HRMS analysis, typically using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (ToF) or Orbitrap mass analyzer, would be expected to detect the protonated molecule [M+H]⁺ at m/z 240.1958, or the sodium adduct [M+Na]⁺ at m/z 262.1779. The high mass accuracy of the instrument (typically <5 ppm) would allow for the experimental mass to be matched to the calculated mass, confirming the elemental composition C₁₄H₂₅NO₂ and ruling out other potential formulas with the same nominal mass. Further fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of the ethylhexyl chain, providing additional structural confirmation.
Computational Chemistry and Theoretical Investigations of 1 2 Ethylhexyl Piperidine 2,6 Dione
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into molecular geometry, orbital energies, and charge distribution, which collectively determine the molecule's reactivity and physical properties.
Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can predict the most stable three-dimensional arrangement of atoms (optimized geometry) and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For 1-(2-Ethylhexyl)piperidine-2,6-dione, the piperidine-2,6-dione ring is expected to adopt a conformation that minimizes steric strain, likely a slightly distorted chair or boat form. The N-acyl group conjugation can influence the planarity of the nitrogen atom. nih.gov The 2-ethylhexyl substituent, being a flexible alkyl chain, will have multiple low-energy conformations.
The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability, while a small gap implies higher reactivity. The HOMO is typically localized on electron-rich regions, which are susceptible to electrophilic attack, whereas the LUMO is found on electron-deficient areas, prone to nucleophilic attack. In N-substituted piperidine-2,6-diones, the HOMO is often associated with the nitrogen lone pair and the carbonyl oxygen atoms, while the LUMO is distributed over the carbonyl carbons.
Table 1: Predicted DFT Parameters for a Model N-Alkyl-Piperidine-2,6-dione
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests moderate chemical stability |
| Dipole Moment | ~3.5 D | Indicates a polar molecule |
Note: These values are estimations based on DFT calculations (e.g., B3LYP/6-31G level of theory) for simplified N-alkyl analogs and serve as a proxy for this compound.*
Electrostatic Potential Surface (ESP) Mapping
The Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution across a molecule's surface. It helps predict how a molecule will interact with other charged or polar species. The ESP is mapped onto the electron density surface, with colors indicating different potential values: red signifies regions of negative potential (electron-rich, attractive to electrophiles), and blue represents areas of positive potential (electron-poor, attractive to nucleophiles).
For this compound, the ESP map would show strong negative potentials (red) around the two carbonyl oxygen atoms, making them primary sites for hydrogen bonding and interactions with electrophiles. The area around the N-H protons in the parent glutarimide (B196013) ring (if unsubstituted) would be positive, but in this N-substituted analog, the positive regions are likely concentrated around the hydrogens of the alkyl chain and the piperidine (B6355638) ring itself. The bulky, nonpolar 2-ethylhexyl group would exhibit a neutral (green) potential, contributing to the molecule's lipophilicity.
Conformational Analysis and Energy Landscapes
The flexibility of the 2-ethylhexyl group and the piperidine-2,6-dione ring means the molecule can exist in numerous conformations. Understanding the relative energies of these conformers is crucial for predicting its behavior.
Molecular Mechanics and Dynamics Simulations
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to study the conformational landscape of flexible molecules. MM methods use classical force fields to calculate the potential energy of different conformations, while MD simulates the movement of atoms over time, providing a dynamic view of conformational changes.
An MD simulation of this compound in a solvent would reveal the preferred conformations of the alkyl chain and the puckering of the piperidine ring. The piperidine ring itself can exist in chair, boat, and twist-boat conformations. For N-substituted piperidines, the chair conformation is often the most stable. nih.gov The bulky 2-ethylhexyl group attached to the nitrogen atom would likely favor an equatorial position to minimize steric hindrance. The simulation would also capture the rotation around the various C-C bonds within the ethylhexyl chain, showing which rotamers are most populated at a given temperature.
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan is a computational experiment where the potential energy of a molecule is calculated as a function of one or more geometric parameters, such as a bond rotation (dihedral angle). This method is used to identify stable conformers (energy minima) and the energy barriers to rotation between them (transition states).
For this compound, a PES scan could be performed by systematically rotating the dihedral angle of the bond connecting the nitrogen atom to the ethylhexyl group. The resulting energy profile would show the energetic cost of rotation and identify the most stable rotational isomers. Such analyses are crucial for understanding the molecule's three-dimensional shape and how it might fit into a binding site of a protein or receptor.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can aid in the characterization of a compound and the interpretation of experimental data. DFT calculations are commonly used to predict infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.gov
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Key Predicted Feature | Structural Correlation |
|---|---|---|
| Infrared (IR) | Strong absorption bands at ~1700-1750 cm⁻¹ | Corresponds to the C=O stretching vibrations of the two carbonyl groups in the dione (B5365651) ring. |
| Bands at ~2850-2960 cm⁻¹ | C-H stretching vibrations from the ethylhexyl and piperidine ring CH₂ groups. | |
| ¹H-NMR | Signals at ~2.5-2.8 ppm | Protons on the piperidine ring adjacent to the carbonyl groups. |
| Signals at ~0.8-1.6 ppm | Complex multiplet signals corresponding to the protons of the 2-ethylhexyl chain. | |
| ¹³C-NMR | Signals at ~170-175 ppm | Carbonyl carbons of the dione ring. |
| Signals at ~10-60 ppm | Carbons of the ethylhexyl chain and the piperidine ring. |
Note: Chemical shifts (ppm) and vibrational frequencies (cm⁻¹) are illustrative and would be calculated relative to a standard (e.g., TMS for NMR) using appropriate DFT methods.
These predicted spectra serve as a valuable reference for chemists synthesizing and analyzing the compound, allowing for confirmation of its structure.
Theoretical NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. nih.govresearcher.life Density Functional Theory (DFT) has emerged as a reliable method for predicting NMR parameters with good accuracy. rsc.orgresearchgate.net
The geometry of this compound would first be optimized using a functional such as B3LYP with a suitable basis set, for instance, 6-311G(d,p). researchgate.netresearchgate.net Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants for ¹H and ¹³C nuclei. researchgate.net These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
The calculated chemical shifts provide a theoretical spectrum that can be compared with experimental data. Discrepancies between calculated and experimental shifts can indicate the presence of specific conformational isomers or the influence of solvent effects that may not have been included in the gas-phase calculations.
Interactive Table: Calculated ¹H and ¹³C NMR Chemical Shifts for this compound
Below is a hypothetical table of calculated NMR chemical shifts, demonstrating the type of data generated from such computational studies.
| Atom | Atom Number | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| C1 | 1 | - | 172.5 |
| C2 | 2 | 2.65 | 31.2 |
| C3 | 3 | 1.90 | 22.8 |
| C4 | 4 | 2.65 | 31.2 |
| C5 | 5 | - | 172.5 |
| N6 | 6 | - | - |
| C7 | 7 | 3.85 | 45.1 |
| C8 | 8 | 1.75 | 38.7 |
| C9 | 9 | 1.25 | 28.9 |
| C10 | 10 | 1.30 | 23.9 |
| C11 | 11 | 0.90 | 14.1 |
| C12 | 12 | 1.28 | 30.5 |
| C13 | 13 | 1.28 | 24.5 |
| C14 | 14 | 0.88 | 10.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes to show the output of theoretical NMR calculations.
Simulated Vibrational Spectra
Similar to NMR calculations, the process begins with the optimization of the molecular geometry using DFT methods. Subsequently, the vibrational frequencies and their corresponding intensities are calculated. These calculations yield a set of normal modes, each associated with a specific frequency and atomic motion.
The simulated spectrum can be visualized as a plot of intensity versus frequency, which can be directly compared to an experimental IR or Raman spectrum. This comparison helps in assigning the observed spectral bands to specific molecular vibrations, such as C=O stretching in the dione ring, C-H stretching of the ethylhexyl group, and various bending and torsional modes.
Interactive Table: Simulated Vibrational Frequencies for this compound
The following table presents a hypothetical set of calculated vibrational frequencies and their assignments.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| 1 | 2958 | Asymmetric C-H stretch (CH₃) |
| 2 | 2925 | Asymmetric C-H stretch (CH₂) |
| 3 | 2870 | Symmetric C-H stretch (CH₃) |
| 4 | 2855 | Symmetric C-H stretch (CH₂) |
| 5 | 1715 | Symmetric C=O stretch |
| 6 | 1680 | Asymmetric C=O stretch |
| 7 | 1460 | CH₂ scissoring |
| 8 | 1375 | CH₃ symmetric deformation |
| 9 | 1250 | C-N stretch |
| 10 | 720 | CH₂ rocking |
Note: The data presented in this table is hypothetical and for illustrative purposes to show the output of simulated vibrational spectra calculations.
Analysis of Non-Covalent Interactions within the Molecule
Non-covalent interactions play a crucial role in determining the three-dimensional structure and stability of molecules. nih.govmdpi.com For a flexible molecule like this compound, intramolecular non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds, can significantly influence its conformational landscape. mdpi.com
Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, can be used to identify and characterize these interactions. nih.gov These methods analyze the electron density and its derivatives to locate regions of non-covalent interactions and classify them as attractive (e.g., hydrogen bonds, van der Waals) or repulsive (steric clashes). nih.gov
Visualizing these interactions through NCI plots can provide a clear picture of the stabilizing and destabilizing forces within the molecule, helping to explain its preferred conformation. For instance, interactions between the ethylhexyl chain and the piperidine-2,6-dione ring can be mapped to understand how the flexible side chain orients itself relative to the ring.
Interactive Table: Analysis of Intramolecular Non-Covalent Interactions
This table provides a hypothetical summary of the types of non-covalent interactions that could be identified within the molecule.
| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |
| van der Waals | Ethylhexyl chain and piperidine ring | -0.5 to -2.0 |
| C-H···O hydrogen bond | C-H of ethylhexyl and C=O of dione | -0.2 to -1.5 |
| Steric Repulsion | Crowded hydrogen atoms on the chain | +0.1 to +0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes to show the output of non-covalent interaction analysis.
Modeling of Reactivity and Reaction Pathways
Computational chemistry can also be used to predict the reactivity of a molecule and to model potential reaction pathways. nih.gov Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's electronic behavior.
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. Mapping the distribution of these frontier orbitals can identify the likely sites for nucleophilic and electrophilic attack.
Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups would be expected to be regions of high negative potential.
Interactive Table: Calculated Reactivity Descriptors
The following table presents hypothetical values for key reactivity descriptors.
| Descriptor | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Region of electron donation (e.g., lone pairs on nitrogen) |
| LUMO Energy | -0.8 eV | Region of electron acceptance (e.g., π* of C=O) |
| HOMO-LUMO Gap | 5.7 eV | Indicates relatively high kinetic stability |
| Dipole Moment | 2.5 D | Indicates a moderately polar molecule |
Note: The data presented in this table is hypothetical and for illustrative purposes to show the output of reactivity modeling.
Exploration of Non Biological/non Clinical Applications and Materials Science Relevance
Role as a Synthetic Intermediate for Novel Chemical Entities
The structural features of 1-(2-Ethylhexyl)piperidine-2,6-dione make it a valuable building block in organic synthesis for the creation of new molecules with tailored properties.
Precursor in Organic Synthesis Methodologies
This compound can be synthesized through established chemical routes. A common method for the preparation of N-substituted piperidine-2,6-diones involves the reaction of glutaric anhydride (B1165640) with a primary amine, in this case, 2-ethylhexylamine (B116587). researchgate.net This reaction typically proceeds by heating the reactants, leading to the formation of the imide ring.
Once formed, the piperidine-2,6-dione ring can serve as a precursor for a variety of chemical transformations. The carbonyl groups and the alpha-protons of the ring are reactive sites that can be targeted for further functionalization. For instance, the dione (B5365651) can be a precursor for the synthesis of substituted piperidines through reduction of the carbonyl groups. researchgate.net Substituted piperidines are a common structural motif in many classes of compounds. nih.govdigitellinc.com
Scaffold for the Construction of Diverse Chemical Libraries
The piperidine-2,6-dione core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules. researchgate.net This concept can be extended to materials science, where the rigid cyclic structure of the dione can be used as a foundation for building libraries of new compounds with diverse functionalities. whiterose.ac.uk
The 2-ethylhexyl group attached to the nitrogen atom of the imide ring plays a significant role in modifying the physical properties of the resulting molecules. This branched alkyl chain is known to enhance solubility in nonpolar organic solvents and can influence the packing of molecules in the solid state. By using this compound as a starting scaffold, chemists can systematically introduce other functional groups to create a library of compounds with varying properties, such as solubility, melting point, and thermal stability. These libraries can then be screened for desirable characteristics in various material applications.
Potential Applications in Material Science
The unique combination of a polar glutarimide (B196013) head and a nonpolar 2-ethylhexyl tail in this compound suggests its potential utility in the field of materials science, particularly in the development of new polymers and composites.
Integration into Polymer Architectures and Composites
The glutarimide moiety can be incorporated into polymer structures to impart specific properties. For example, research on polysilsesquioxanes with pendant glutarimide groups has shown that these materials can form transparent protective coatings with high thermal stability. mdpi.com The glutarimide unit contributes to the thermal resistance of the polymer.
In a similar vein, this compound could be used as a monomer or an additive in polymer synthesis. The 2-ethylhexyl group, a common component in plasticizers, can introduce flexibility and improve the processability of rigid polymer chains. When incorporated into a polymer, this side chain can disrupt chain packing, leading to a lower glass transition temperature and increased solubility. This internal plasticization effect could be beneficial in creating more versatile and durable materials. For instance, in poly(vinyl chloride) (PVC) or other rigid polymers, the incorporation of a monomer bearing the this compound structure could lead to a self-plasticized material with enhanced flexibility.
Exploration of Optical and Electronic Material Properties
While specific data for this compound is not available, the properties of related imide-containing polymers, such as polyimides, can offer insights into its potential. Aromatic polyimides are known for their excellent thermal stability and desirable electrical insulating properties. nih.gov However, they can also be colored, which limits their use in applications requiring high transparency.
The incorporation of an aliphatic, non-aromatic structure like this compound into a polymer backbone would likely result in materials with improved optical clarity and lower color compared to their aromatic counterparts. The absence of extensive conjugation in the glutarimide ring and the aliphatic nature of the 2-ethylhexyl group would lead to lower absorption in the visible spectrum, making such polymers potentially suitable for optical applications where transparency is key.
From an electronic standpoint, the introduction of bulky, flexible side chains like 2-ethylhexyl can influence the dielectric properties of a material. nih.gov By increasing the free volume within the polymer matrix, these groups can lower the dielectric constant, which is a desirable characteristic for materials used in microelectronics as insulators. researchgate.net Therefore, polymers derived from or containing this compound could be explored for applications as low-k dielectric materials.
Inferred Material Properties Based on Structural Components
| Feature | Potential Impact on Material Properties |
| Glutarimide Ring | Enhanced thermal stability, potential for hydrogen bonding interactions. |
| 2-Ethylhexyl Group | Increased solubility in organic solvents, internal plasticization (flexibility), potential for lower dielectric constant. |
| Overall Structure | Potential for improved optical transparency in polymers compared to aromatic imides. |
Advanced Analytical Chemistry Applications
In the realm of analytical chemistry, well-characterized, stable organic molecules are essential as standards for method development and calibration. Given its stable chemical structure and the ability to be synthesized in high purity, this compound could potentially serve as a reference standard in various analytical techniques.
For example, in chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it could be used as an internal or external standard for the quantification of related compounds. Its distinct molecular weight and structure would also make it a useful reference compound in mass spectrometry for calibration and tuning purposes. While not currently documented for this use, its properties make it a suitable candidate for such applications in specialized analytical contexts.
Use in Chromatographic Separations
There is no documented use of this compound as a stationary phase, mobile phase additive, or chiral selector in any form of chromatography. While analogues and derivatives of piperidine-2,6-dione have been investigated for their potential in chiral separations, research specifically identifying or utilizing the 1-(2-ethylhexyl) substituted version of this compound for such purposes is not present in the current body of scientific literature.
Future Research Directions and Concluding Perspectives
Emerging Synthetic Strategies for Highly Substituted Piperidine-2,6-diones
The synthesis of piperidine-2,6-diones has traditionally been approached through methods like the cyclization of N-substituted glutaric acids or their derivatives. However, recent advancements in synthetic organic chemistry offer more sophisticated and efficient routes to create highly functionalized analogs. Future research could focus on applying these modern strategies to generate novel derivatives of 1-(2-ethylhexyl)piperidine-2,6-dione.
One promising area is the development of transition-metal-free synthesis . A recently disclosed facile approach involves the construction of α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones from methyl acetates and acrylamides. researchgate.net This method is noted for its mild reaction conditions, operational simplicity, and tolerance of various functional groups, making it a powerful tool for creating a diverse library of compounds. researchgate.net
Multicomponent reactions (MCRs) also represent a significant advancement. researchgate.net These one-pot reactions allow for the synthesis of complex molecules from three or more starting materials, offering high atom economy and efficiency. researchgate.net Applying MCRs could enable the rapid assembly of highly substituted piperidine-2,6-diones related to the parent structure. Furthermore, the use of green chemistry principles, such as employing non-toxic catalysts and aqueous reaction media, is a growing trend in the synthesis of piperidine (B6355638) building blocks. ajchem-a.com Biocatalysis, using enzymes like immobilized lipases, has also emerged as a viable green method for producing piperidine derivatives. rsc.org
Future synthetic efforts could explore these strategies to introduce diverse functional groups onto the piperidine-2,6-dione core of the target molecule, allowing for fine-tuning of its chemical and physical properties.
| Synthetic Strategy | Description | Potential Advantages | Reference |
| Transition-Metal-Free Synthesis | Construction of the dione (B5365651) ring from abundant starting materials like methyl acetates and acrylamides without using transition metals. | Mild conditions, operational simplicity, excellent functional group tolerance. | researchgate.net |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to form a complex product. | High efficiency, atom economy, rapid generation of molecular diversity. | researchgate.net |
| Biocatalysis | Use of enzymes (e.g., immobilized lipases) to catalyze the formation of the piperidine ring. | Environmentally friendly, high selectivity, mild reaction conditions. | rsc.org |
| Organocatalysis | Intramolecular aza-Michael reactions using organocatalysts to construct enantiomerically enriched piperidines. | Metal-free, stereoselective synthesis. | nih.gov |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Traditional offline analysis methods (like GC, LC, or offline NMR) can be time-consuming and may not capture transient or unstable intermediates. spectroscopyonline.com Advanced in-situ spectroscopic techniques offer real-time monitoring of chemical reactions, providing a continuous stream of data as the reaction progresses. wiley.com
For the synthesis of this compound and its derivatives, techniques such as in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy could be invaluable. These methods allow researchers to track the concentration of reactants, products, and intermediates in real-time without disturbing the reaction mixture. spectroscopyonline.comwiley.com For instance, in-situ FTIR can monitor the disappearance of starting material carbonyl peaks and the appearance of the dione product peaks, providing precise kinetic data.
The investigation of reaction mechanisms in catalysis is particularly challenging due to fast transient changes. youtube.com State-of-the-art in-situ characterization tools can provide insights into reaction mechanisms for both gas and liquid phase reactions, helping to identify active sites and reaction intermediates. youtube.com The application of these operando spectroscopic methods ensures that the mechanistic insights are gained under realistic reaction conditions. wiley.com
| Spectroscopic Technique | Information Gained | Application in Piperidine-2,6-dione Synthesis | Reference |
| In-situ FTIR/Raman | Real-time concentration of functional groups (e.g., C=O, N-H). | Monitoring reaction kinetics, identifying intermediates, determining reaction endpoints. | spectroscopyonline.com |
| In-situ NMR | Detailed structural information of species in solution. | Elucidating reaction pathways, characterizing transient species, studying stereoselectivity. | ipb.pt |
| Operando Spectroscopy | Combined spectroscopic analysis with simultaneous product composition analysis. | Gaining a realistic picture of the working catalyst and reaction mechanism under actual process conditions. | wiley.com |
Integration of Machine Learning in Predictive Chemistry for Analogous Compounds
The intersection of machine learning (ML) and chemistry is rapidly growing, offering powerful tools for predicting molecular properties and reaction outcomes. nih.gov For a compound class like piperidine-2,6-diones, ML models can be trained on existing data to accelerate the discovery and development of new analogs with desired characteristics. frontiersin.orgnih.gov
By creating a dataset of known piperidine-2,6-dione derivatives and their measured properties (e.g., reactivity, solubility, potential biological activity), researchers can develop Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the properties of novel, unsynthesized analogs of this compound. This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to have the desired attributes, saving significant time and resources. mdpi.com
Machine learning can also be applied to reaction optimization and discovery. nih.gov Predictive models can forecast reaction yields or selectivity under different conditions (catalyst, solvent, temperature), guiding experimental design. researchgate.net As more high-throughput experimental data becomes available, the accuracy and utility of these models in the context of piperidine-2,6-dione chemistry will continue to improve. frontiersin.org
Unexplored Chemical Reactivity and Catalysis
The this compound structure contains several reactive sites that could be exploited for further chemical transformations. The two carbonyl groups of the dione ring are prime targets for nucleophilic addition, reduction, or condensation reactions. The α-protons to the carbonyls are acidic and can be deprotonated to form enolates, which can then participate in a wide range of C-C bond-forming reactions, such as alkylations and aldol (B89426) reactions.
An area of significant potential is the use of piperidine-2,6-dione derivatives as ligands in catalysis . The nitrogen and oxygen atoms can coordinate to metal centers, creating novel catalysts for various organic transformations. For example, zinc(II) compounds have been shown to be catalytically active in the nucleophilic addition of amines to nitriles, a reaction involving piperidine derivatives. rsc.org Exploring the coordination chemistry of this compound with different transition metals could lead to the discovery of new catalysts with unique reactivity and selectivity.
Broader Implications of Piperidine-2,6-dione Chemistry in Chemical Sciences
The piperidine-2,6-dione core is a "privileged scaffold" found in numerous bioactive molecules and pharmaceuticals. researchgate.net For instance, derivatives of this structure have been investigated as potential antipsychotic agents. nih.gov The thalidomide (B1683933) analog structure, which contains a piperidine-2,6-dione moiety, is known to bind to the CRBN protein and is used in the treatment of various diseases. google.com
Therefore, future research on this compound and its analogs, driven by advanced synthesis and analysis techniques, has significant implications. The development of diverse libraries of these compounds could lead to the discovery of new therapeutic agents. The insights gained from mechanistic studies using in-situ spectroscopy and predictive modeling will not only accelerate drug discovery but also contribute to a more fundamental understanding of chemical reactivity.
Q & A
Q. What are the recommended synthetic routes and experimental protocols for preparing 1-(2-Ethylhexyl)piperidine-2,6-dione?
The synthesis of piperidine derivatives often involves nucleophilic substitution or coupling reactions. For example, Mitsunobu reactions (commonly used for ether formation) can be adapted for alkylation at the piperidine nitrogen, as demonstrated in analogous terpyridine synthesis . Key steps include:
- Reagent selection : Use of diethyl azodicarboxylate (DEAD) and triphenylphosphine in anhydrous tetrahydrofuran (THF) for Mitsunobu-based alkylation.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Validate purity via HPLC or NMR (e.g., H, C) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling volatile intermediates .
- Emergency measures : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. Use dry chemical extinguishers for fires, as the compound may release toxic gases (e.g., CO, NO) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Spectroscopic analysis : Confirm molecular structure via H NMR (e.g., δ 1.2–1.6 ppm for ethylhexyl protons) and FTIR (C=O stretches at ~1700 cm) .
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for melting points .
Advanced Research Questions
Q. How do polymorphic forms of this compound influence its reactivity or bioavailability?
Polymorphism in piperidine derivatives can alter solubility and dissolution rates. To study this:
- Crystallization screening : Use solvent-antisolvent methods (e.g., ethanol/water mixtures) to isolate polymorphs. Validate via X-ray diffraction (XRD) and Raman spectroscopy .
- Bioactivity assays : Compare dissolution profiles in simulated gastric fluid (pH 1.2) to correlate polymorph stability with bioavailability .
Q. What computational methods are effective in predicting reaction pathways or optimizing synthesis conditions?
- Density Functional Theory (DFT) : Model transition states for alkylation reactions to identify energy barriers. Tools like Gaussian or COMSOL Multiphysics can simulate reaction kinetics .
- Machine learning : Train models on existing piperidine synthesis data (e.g., reaction time, yield) to predict optimal conditions (temperature, solvent ratios) .
Q. How can researchers resolve contradictions in catalytic activity data for this compound?
- Controlled variable testing : Use factorial design experiments to isolate variables (e.g., catalyst loading, temperature). For example, a 2 factorial design evaluates interactions between pH, solvent polarity, and reaction time .
- Statistical validation : Apply ANOVA to determine significance of observed discrepancies and refine hypotheses .
Q. What reactor designs enhance scalability for reactions involving this compound?
- Continuous flow reactors : Improve mixing efficiency and heat transfer compared to batch systems. Optimize parameters (residence time, flow rate) using computational fluid dynamics (CFD) .
- Membrane reactors : Separate byproducts in-situ to improve yield, particularly for multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
